Copper diethoxide

Vue d'ensemble

Description

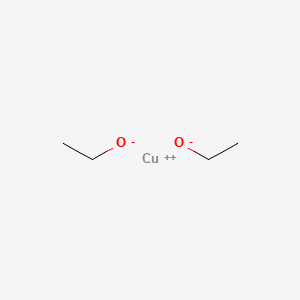

Copper diethoxide is an organometallic compound with the chemical formula Cu(OC₂H₅)₂ It is a copper(II) alkoxide, where copper is bonded to two ethoxide groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper diethoxide can be synthesized through the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting copper(II) sulfate with sodium ethoxide in ethanol. The reaction mixture is then filtered to remove sodium sulfate, and the solvent is evaporated to obtain the pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form copper(II) oxide and ethanol.

Reduction: It can be reduced to metallic copper and ethanol.

Substitution: this compound can react with water to form copper(II) hydroxide and ethanol.

Common Reagents and Conditions:

Oxidation: Oxygen or air can be used as oxidizing agents.

Reduction: Hydrogen gas or a reducing agent like sodium borohydride can be used.

Substitution: Water or aqueous solutions can be used for hydrolysis reactions.

Major Products Formed:

Oxidation: Copper(II) oxide and ethanol.

Reduction: Metallic copper and ethanol.

Substitution: Copper(II) hydroxide and ethanol.

Applications De Recherche Scientifique

Catalytic Applications

Copper diethoxide serves as an effective catalyst in numerous chemical reactions due to its ability to facilitate electron transfer processes. The following are key areas where this compound is applied:

- Redox Reactions : Copper-based catalysts, including this compound, are extensively used in redox reactions such as the oxidation of carbon monoxide (CO) and the selective oxidation of organic compounds. These reactions are crucial for environmental applications and industrial processes .

- Electrocatalysis : In electrochemical reactions, this compound has been investigated for its role in the hydrogen evolution reaction (HER) and carbon dioxide reduction. Studies indicate that doping copper into metal oxides enhances electrocatalytic efficiency by improving charge transfer rates and active site availability .

- Organic Synthesis : this compound is utilized in various organic transformations, including cross-coupling reactions and amination processes. It has been shown to facilitate the arylation of amines and heteroamines, which is significant for pharmaceutical synthesis .

Superconducting Materials

This compound plays a pivotal role in the preparation of high-purity copper alkoxides that are essential for synthesizing superconducting ceramics:

- Preparation of Superconductors : The synthesis of yttrium-barium-copper-oxygen (YBCO) superconductors involves using copper alkoxides as precursors. Research indicates that using ultra-pure this compound can significantly enhance the superconducting properties by minimizing structural distortions during the synthesis process .

- Sol-Gel Methods : this compound can be employed in sol-gel processes to create homogeneous materials suitable for superconducting applications. This method allows for better control over the material's microstructure and composition, which is critical for achieving high-performance superconductors .

Medicinal Chemistry

Recent studies have explored the cytotoxicity of copper(II) complexes derived from alkoxides like this compound:

- Cytotoxic Agents : Research findings suggest that copper(II) methoxide complexes exhibit significant cytotoxic activity against various cancer cell lines. The LC50 values indicate their potential as therapeutic agents, warranting further investigation into their mechanisms of action and efficacy .

Mécanisme D'action

The mechanism by which copper diethoxide exerts its effects involves the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to oxidative stress and disruption of cellular functions. The pathways involved include the generation of reactive oxygen species and the inhibition of key metabolic processes.

Comparaison Avec Des Composés Similaires

Copper(II) ethoxide: Similar to copper diethoxide but with different alkoxide groups.

Copper(II) acetate: Another copper(II) compound with acetate groups instead of ethoxide.

Copper(II) nitrate: A copper(II) compound with nitrate groups.

Uniqueness: this compound is unique due to its specific alkoxide groups, which confer distinct reactivity and solubility properties compared to other copper(II) compounds

Activité Biologique

Copper diethoxide, a copper alkoxide compound, has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is formed by the reaction of copper salts with diethanolamine or through the direct reaction of copper metal with diethyl ether. This compound is part of a broader class of copper alkoxides that exhibit interesting properties due to the presence of copper ions, which can participate in redox reactions.

Mechanisms of Biological Activity

- Redox Activity : Copper ions can undergo oxidation and reduction processes, which are crucial in biological systems. The ability of copper to switch between Cu(I) and Cu(II) states allows it to participate in electron transfer reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

- Anticancer Properties : Research indicates that copper complexes, including those containing diethoxide ligands, have potential as anticancer agents. They can induce DNA damage through the generation of ROS and by directly interacting with DNA, leading to cell death .

- Enzymatic Functions : Copper-containing enzymes play significant roles in various biological processes such as neurotransmitter regulation and cellular respiration. The structural characteristics of copper complexes like diethoxide are similar to those found in metalloenzymes, suggesting possible applications in biocatalysis .

Synthesis Methods

This compound can be synthesized through various methods:

- Direct Reaction : A common method involves reacting copper(II) chloride with sodium diethoxide in anhydrous conditions, producing this compound along with sodium chloride as a byproduct.

- Solventothermal Synthesis : This method allows for controlled synthesis conditions that can influence the purity and crystalline structure of the resulting compound .

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity correlated with increased ROS levels and DNA fragmentation, indicating its potential as an anticancer therapeutic agent .

- Catalytic Applications : In catalysis, this compound has been shown to effectively promote various organic transformations, including cross-coupling reactions and oxidation processes. Its catalytic efficiency is attributed to the unique electronic properties conferred by the copper center .

Data Table: Biological Activities and Applications

| Activity | Mechanism | Applications |

|---|---|---|

| Antioxidant | ROS generation leading to oxidative stress | Cancer therapy |

| Enzyme mimicry | Catalytic activity similar to metalloenzymes | Biocatalysis |

| DNA interaction | Direct binding and cleavage | Anticancer drug development |

| Organic synthesis catalyst | Promotes coupling reactions | Pharmaceutical synthesis |

Analyse Des Réactions Chimiques

Alkoxide Exchange Reactions

-

Reaction : Copper halides (e.g., CuCl₂) react with sodium ethoxide (NaOEt) in anhydrous solvents (e.g., ethanol, DMF):

Direct Alcohol Reaction

Thermal Decomposition

Copper ethoxide decomposes upon heating, producing ethanol, acetaldehyde, and metallic copper:

2\text{Cu OEt }\rightarrow \text{CH}_3\text{CHO}+\text{Cu}^0+\text{Cu OEt }_2\(\text{disproportionation})

-

Mechanism : Proceeds via radical intermediates (ethoxy radicals) .

-

Byproducts : Include dimeric ethers (e.g., diethyl ether) from radical recombination .

Decomposition Products (Analogous to Copper Methoxide)

| Starting Material | Temperature (°C) | Major Products | Minor Products |

|---|---|---|---|

| Cu(OEt) | 70–90 | Ethanol, Acetaldehyde, Cu⁰ | Diethyl ether |

| Cu(OEt)₂ | >100 | Ethylene oxide, CuO | Trace hydrocarbons |

Cross-Coupling Reactions

Oxidation Reactions

-

Phenol Oxidation : Copper ethoxide reacts with O₂ to form dicopper-peroxo species, oxidizing phenols to quinones or C–C coupling products .

Ligated Complexes and Reactivity

Copper ethoxide forms stable complexes with nitrogen- and sulfur-donor ligands, altering its reactivity:

Example Complexes

| Ligand System | Structure | Reactivity | Reference |

|---|---|---|---|

| N3S(thioether) ligands | Mononuclear Cu(II)-OEt | Hydrolyzes to Cu(OH)₂ in H₂O | |

| TMEDA (tetramethylethylenediamine) | Dinuclear Cu₂(OEt)₄ | Stabilizes peroxo intermediates |

Hydrolytic Reactivity

Copper ethoxide reacts exothermically with water to form copper hydroxide and ethanol:

Propriétés

IUPAC Name |

copper;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCKGIUJMFFISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182725 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |

| Record name | Copper(II) ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2850-65-9 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.